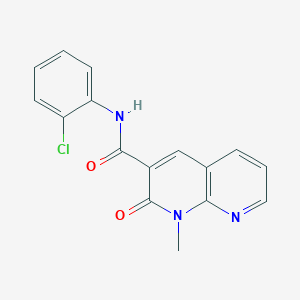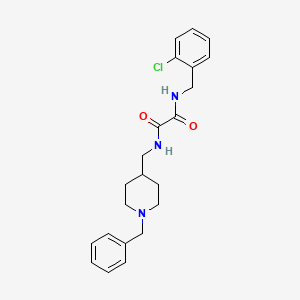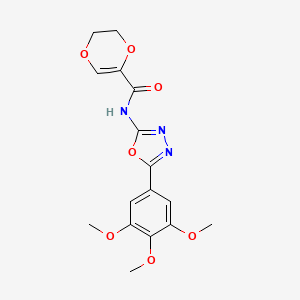![molecular formula C9H14Cl2N4O B3014348 3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride CAS No. 2361851-12-7](/img/structure/B3014348.png)
3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride, is a derivative of triazolopyridine, which is a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The triazolopyridine core is known to be a versatile scaffold in medicinal chemistry, often explored for its pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the related compounds and their syntheses offer valuable insights into the chemical behavior and properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related triazolopyridine derivatives involves multi-step reactions starting from various precursors. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazine derivative with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Another example is the synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one and its ribofuranosyl derivative, which involves a base-catalyzed ring closure and a series of reactions including catalytic reduction, ammonolysis, dehydration, and amination . These methods highlight the complexity and the need for precise conditions to obtain the desired triazolopyridine derivatives.
Molecular Structure Analysis
The molecular structures of triazolopyridine derivatives are characterized by various spectroscopic techniques, including NMR, IR, UV, and MS, and their crystal structures are often determined by X-ray crystallography. For example, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a flattened boat conformation of the triazine ring and specific intermolecular hydrogen bonding patterns that contribute to the stability of the crystal structure . These structural analyses are crucial for understanding the conformational preferences and potential intermolecular interactions of triazolopyridine derivatives.
Chemical Reactions Analysis
The reactivity of triazolopyridine derivatives is influenced by their functional groups and the presence of substituents on the core structure. The compounds can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines . The introduction of fluorine-substituted aryl fragments in the last step of the synthesis indicates the potential for further functionalization of the triazolopyridine core, which could be relevant for the modification of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonding, pi-pi stacking interactions, and other non-covalent interactions in the crystal structures can affect these properties . Additionally, the introduction of substituents like fluorine can influence the lipophilicity and electronic properties of the compounds, which in turn can affect their biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Efficient Synthesis Methods : Triazolopyridines, including variants similar to 3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride, have been synthesized using methods like oxidative cyclization with chlorinated agents under mild conditions. These methods are crucial for pharmaceutical applications due to their biological activity (El-Kurdi et al., 2021).
Antibacterial Properties
- Antibacterial Efficacy : Studies have shown the antibacterial properties of triazolopyridine derivatives. For instance, compounds similar to the queried chemical have been effective against various bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Govori et al., 2009).
Molecular Structure and Biological Activities
- Structural Characterization : The molecular structures of triazolopyridine derivatives have been extensively studied, providing insights into their chemical behavior and potential biological activities. This understanding is crucial for medicinal chemistry applications (Holla et al., 2006).
Antimicrobial and Insecticidal Activities
- Potential in Antimicrobial and Insecticidal Applications : The synthesis and characterization of triazolopyridines have revealed their efficacy in antimicrobial and insecticidal activities. This highlights their potential use in developing treatments or solutions in these areas (Prakash et al., 2011).
Versatile Applications in Medicinal Chemistry
- Broad Range of Biological Activities : Triazolopyridines, including the queried compound, have shown diverse biological activities, such as antiviral, anticonvulsant, antifungal, anticancer, and antiallergic properties. These findings demonstrate the versatility of triazolopyridines in various medicinal chemistry applications (Gandikota et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-(6-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.2ClH/c10-7-3-4-9-12-11-8(2-1-5-14)13(9)6-7;;/h3-4,6,14H,1-2,5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFZCNWBKICRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)CCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride | |
CAS RN |
2361851-12-7 |
Source


|
| Record name | 3-{6-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

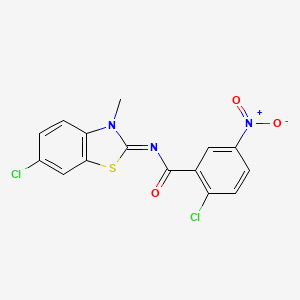
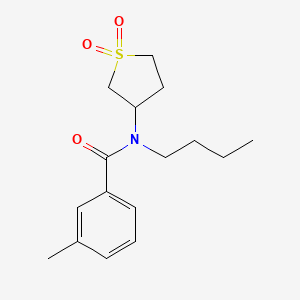
![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
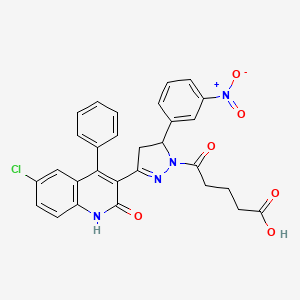
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
